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Compound of Interest

Compound Name: tert-Butyl N,N-diallylcarbamate

Cat. No.: B115845 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the kinetics of two primary reaction types

involving tert-Butyl N,N-diallylcarbamate: Ring-Closing Metathesis (RCM) and Boc-

deprotection. While specific kinetic data for tert-Butyl N,N-diallylcarbamate is limited in

publicly available literature, this document synthesizes known kinetic trends for structurally

related compounds to offer valuable insights for experimental design and optimization.

Ring-Closing Metathesis (RCM)
tert-Butyl N,N-diallylcarbamate is a common substrate for the synthesis of 2,5-dihydro-1H-

pyrrole derivatives via Ring-Closing Metathesis (RCM). The kinetics of this transformation are

influenced by the catalyst, solvent, temperature, and substrate concentration.

While direct comparative kinetic data for the RCM of tert-Butyl N,N-diallylcarbamate against

other diallylic substrates is not readily available, general trends observed in the literature for the

RCM of N-substituted diallylamines can be extrapolated. The electronic and steric nature of the

substituent on the nitrogen atom can significantly impact the rate of catalysis.

Table 1: Qualitative Comparison of Factors Influencing RCM of N-Substituted Diallylamines
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Factor Influence on Reaction Rate Rationale

Catalyst Generation

Second-generation Grubbs

and Hoveyda-Grubbs catalysts

generally exhibit higher activity

and broader functional group

tolerance compared to first-

generation catalysts.

Enhanced catalyst stability and

initiation rates.

Solvent

Non-coordinating solvents like

dichloromethane (DCM) and

toluene are commonly used

and generally lead to faster

reaction rates.

Coordinating solvents can

compete for the metal center,

inhibiting catalysis.

Temperature

Increased temperature

generally increases the

reaction rate, but may also

lead to catalyst decomposition

and side product formation.

Follows Arrhenius kinetics, but

catalyst stability is a limiting

factor.

Substrate Concentration

Higher concentrations can lead

to faster initial rates, but may

also favor intermolecular side

reactions. High dilution is often

used to promote intramolecular

RCM.

Bimolecular decomposition

pathways can become more

prevalent at higher catalyst

and substrate concentrations.

Nitrogen Substituent

Electron-withdrawing groups

on the nitrogen, such as the

Boc group, can influence the

coordination of the olefin to the

metal center, potentially

affecting the rate. Steric bulk

around the nitrogen can also

impact catalyst accessibility.

The electronic environment of

the nitrogen atom can

modulate the electron density

of the double bonds.

Boc-Deprotection
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The tert-butyloxycarbonyl (Boc) group of tert-Butyl N,N-diallylcarbamate is a widely used

protecting group for the amine functionality. Its removal is typically achieved under acidic

conditions. The kinetics of Boc-deprotection are highly dependent on the acid strength, its

concentration, the solvent, and the temperature.

Kinetic studies on the acid-catalyzed deprotection of various Boc-protected amines reveal a

significant dependence on the nature of the substrate and the acidic conditions employed. For

instance, the deprotection of N-Boc protected anilines is generally faster than that of aliphatic

amines under similar conditions.

Table 2: Comparative Kinetic Data for Acid-Catalyzed Boc-Deprotection of Various Amines

Substrate Acid Solvent
Temperatur
e (°C)

Rate
Constant
(k)

Reference

N-Boc-aniline HCl Toluene/IPA 50
Varies with

[HCl]2
[1][2]

N-Boc-

benzylamine
TFA DCM 25

Qualitatively

fast
[3]

N-Boc-

piperidine
HCl Dioxane 25

Qualitatively

fast
[3]

Thioester

Boc-amine
HCl Toluene/IPA 30-50

Varies with

[HCl]2
[1][2]

Tosylate Boc-

amine
H2SO4 Toluene/IPA 50

Varies with

[Acid]2
[1][2]

Tosylate Boc-

amine
CH3SO3H Toluene/IPA 50

Varies with

[Acid]2
[1][2]

Tosylate Boc-

amine
TFA Toluene/IPA 50

Inverse

dependence

on [TFA]

[1][2]

Note: The kinetics of HCl-catalyzed deprotection have been shown to have a second-order

dependence on the acid concentration.[1][2]
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Experimental Protocols
Protocol 1: Kinetic Study of Ring-Closing Metathesis
(RCM)
This protocol describes a general method for monitoring the kinetics of the RCM of tert-Butyl
N,N-diallylcarbamate using Gas Chromatography (GC) or Nuclear Magnetic Resonance

(NMR) spectroscopy.

Materials:

tert-Butyl N,N-diallylcarbamate

Grubbs or Hoveyda-Grubbs catalyst (e.g., Grubbs II)

Anhydrous, degassed solvent (e.g., dichloromethane or toluene)

Internal standard (e.g., dodecane for GC analysis)

Reaction vessel (e.g., Schlenk tube)

Syringes and needles

GC or NMR instrument

Quenching agent (e.g., ethyl vinyl ether)

Procedure:

Prepare a stock solution of tert-Butyl N,N-diallylcarbamate and the internal standard in the

chosen solvent in the reaction vessel.

Place the vessel in a thermostated bath at the desired reaction temperature.

Prepare a stock solution of the catalyst in the same solvent.

To initiate the reaction, rapidly inject the catalyst solution into the substrate solution with

vigorous stirring. Start the timer immediately.
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At predetermined time intervals, withdraw an aliquot of the reaction mixture using a syringe.

Immediately quench the reaction in the aliquot by adding it to a vial containing a solution of

the quenching agent.

Analyze the quenched aliquots by GC or NMR to determine the concentration of the starting

material and the product relative to the internal standard.

Plot the concentration of the product versus time to determine the initial reaction rate. By

varying the initial concentrations of the substrate and catalyst, the order of the reaction with

respect to each component can be determined.

Protocol 2: Kinetic Study of Boc-Deprotection
This protocol outlines a general procedure for following the kinetics of the acid-catalyzed

deprotection of tert-Butyl N,N-diallylcarbamate using High-Performance Liquid

Chromatography (HPLC).

Materials:

tert-Butyl N,N-diallylcarbamate

Acid (e.g., trifluoroacetic acid (TFA) or HCl in a suitable solvent)

Anhydrous solvent (e.g., dichloromethane (DCM) or dioxane)

Reaction vessel

HPLC system with a suitable column (e.g., C18 reverse-phase)

Mobile phase for HPLC

Quenching solution (e.g., a solution of a strong base like sodium hydroxide in the mobile

phase)

Procedure:
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Prepare a solution of tert-Butyl N,N-diallylcarbamate in the chosen solvent in the reaction

vessel.

Equilibrate the vessel to the desired reaction temperature.

To start the reaction, add the acid to the stirred solution and begin timing.

At specific time points, withdraw a sample from the reaction mixture.

Immediately quench the reaction by diluting the sample into the quenching solution.

Inject the quenched and diluted sample into the HPLC system.

Monitor the disappearance of the starting material peak and the appearance of the product

peak.

Calculate the concentration of the starting material and product at each time point using a

pre-established calibration curve.

Plot the natural logarithm of the starting material concentration versus time to determine the

pseudo-first-order rate constant (if the acid is in large excess).
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Caption: Generalized reaction pathway for the Ring-Closing Metathesis of tert-Butyl N,N-
diallylcarbamate.
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Caption: Experimental workflow for a kinetic study of Boc-deprotection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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